molecular formula C13H21NO B13098338 Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine

Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine

Cat. No.: B13098338
M. Wt: 207.31 g/mol
InChI Key: RUOJLARRCHZBFT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine is derived through a hierarchical analysis of its components. The parent structure, bicyclo[2.2.1]hept-5-ene, is a norbornene derivative with bridgehead positions at C1 and C4. The numbering begins at the bridgehead, proceeding to the double bond at position 5. The substituents include a methyl group at C2 and a tetrahydrofuran-2-ylmethylamine group attached via the nitrogen atom.

According to IUPAC rules for amines (P-66.1.1.1.2), the amine group is prioritized as the principal functional group, with the bicyclic system and tetrahydrofuran substituents treated as prefixes. The correct locants ensure unambiguous identification: the methyl group is at C2 of the bicyclo[2.2.1]hept-5-ene system, while the tetrahydrofuran moiety is linked via its C2 position.

Isomeric considerations arise from three factors:

  • Double bond position : While the bicyclo[2.2.1]hept-5-ene framework fixes the double bond at C5–C6, alternative numbering could theoretically place it at C2–C3, but this is precluded by IUPAC bridge-prioritization rules.
  • Stereochemistry : The bicyclic system’s bridgehead carbons (C1 and C4) are chiral centers, leading to potential endo and exo configurations. Additionally, the tetrahydrofuran ring introduces cis-trans isomerism at its oxygen-containing ring.
  • Substituent orientation : The methyl and tetrahydrofuran groups may adopt axial or equatorial positions relative to the bicyclic core, influencing conformational stability.

Comparative Analysis of Bicyclic Frameworks in Aminated Compounds

This compound belongs to a broader class of bicyclic amines with applications in polymer chemistry and medicinal synthesis. Table 1 contrasts its framework with related structures:

Compound Bridge System Substituent Position Functional Groups
Bicyclo[2.2.1]hept-5-ene-2-methanol [2.2.1] C2 Methanol
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine [2.2.1] C2 Primary amine
2-Aminonorbornane-2-carboxylic acid [2.2.1] C2 Amino, carboxylic acid
Target compound [2.2.1] C2 Methyl, tetrahydrofuran-methylamine

Key observations:

  • The [2.2.1] bridge system imposes significant ring strain, enhancing reactivity at bridgehead positions.
  • Substituents at C2 exhibit steric hindrance due to proximity to the bicyclic "kink," affecting nucleophilic substitution kinetics.
  • The tetrahydrofuran group introduces ether oxygen lone pairs, potentially enabling hydrogen bonding or coordination chemistry absent in simpler norbornene derivatives.

Stereochemical Configuration and Conformational Flexibility

The compound’s stereochemistry is defined by four elements:

  • Bicyclic bridgehead chirality : The [2.2.1] system creates two chiral centers (C1 and C4). In most norbornene derivatives, the endo configuration is thermodynamically favored due to reduced van der Waals strain.
  • Tetrahydrofuran ring puckering : The tetrahydrofuran group adopts envelope or twist conformations, with the oxygen atom’s lone pairs influencing amine basicity.
  • Amine group geometry : The N-linked tetrahydrofuran-methyl group may exhibit restricted rotation, leading to atropisomerism if steric bulk is sufficient.
  • Double bond geometry : The bicyclo[2.2.1]hept-5-ene system’s fixed double bond prevents cis-trans isomerism but contributes to overall rigidity.

Conformational analysis reveals two dominant states:

  • State A : endo-Bicyclic core with axial tetrahydrofuran substituent. This conformation minimizes 1,3-diaxial interactions but increases steric clash between the methyl and tetrahydrofuran groups.
  • State B : exo-Bicyclic core with equatorial tetrahydrofuran. This reduces bridgehead strain but introduces torsional stress in the tetrahydrofuran ring.

Molecular modeling studies of analogous compounds suggest State A is favored by ~7.3 kJ/mol in vacuum, but solvation effects may reverse this preference in polar solvents.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-methyl-N-(oxolan-2-ylmethyl)bicyclo[2.2.1]hept-5-en-2-amine

InChI

InChI=1S/C13H21NO/c1-14(9-12-3-2-6-15-12)13-8-10-4-5-11(13)7-10/h4-5,10-13H,2-3,6-9H2,1H3

InChI Key

RUOJLARRCHZBFT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCO1)C2CC3CC2C=C3

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine involves multistep reactions, typically starting from readily available bicyclo[2.2.1]heptene derivatives and functionalized tetrahydrofuran (THF) intermediates.

General Reaction Scheme

The preparation generally involves:

Key Preparation Methods

Diels-Alder Reaction Followed by Functionalization

The bicyclo[2.2.1]heptane framework is often synthesized via a Diels-Alder reaction between cyclopentadiene and an alkene (e.g., 2-butene). This reaction provides the bicyclic skeleton, which is then functionalized for further reactions.

Reaction Steps:
  • Diels-Alder Cycloaddition :

    • Reactants: Cyclopentadiene and 2-butene.
    • Conditions: 150–350°C, atmospheric pressure.
    • Catalyst: None required for basic cycloaddition; isomerization catalysts may be used for specific derivatives.

    $$
    \text{Cyclopentadiene + 2-butene} \rightarrow \text{Bicyclo[2.2.1]heptane derivatives}
    $$

    Example Yield: Up to 85% for intermediate heptane derivatives.

  • Functionalization :

    • Halogenation or hydroxylation at specific positions on the bicyclic framework to introduce reactive sites.

Reductive Amination with Tetrahydrofuran Derivatives

The tetrahydrofuran (THF) moiety is introduced via reductive amination using functionalized THF derivatives, such as tetrahydrofuran-2-carboxaldehyde.

Reaction Steps:
  • Preparation of THF Intermediate :

    • Oxidation of THF to form aldehyde or ketone derivatives.

      Example Reaction:
      $$
      \text{THF} + \text{Oxidizing agent (e.g., PCC)} \rightarrow \text{THF aldehyde}
      $$

      Yield: ~90% under optimized conditions.

  • Reductive Amination :

    • Reactants: Functionalized bicyclo[2.2.1]heptane and THF aldehyde.
    • Reducing Agent: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
    • Solvent: Methanol or ethanol.
    • Conditions: Room temperature to 50°C, inert atmosphere.

      Example Yield: ~75–80% for the final product.

One-Pot Synthesis Using Isomerization Catalysts

A one-pot method combines cyclopentadiene, an alkene (e.g., butenes), and a THF derivative in the presence of an isomerization catalyst to directly yield bicyclo[2.2.1]heptane derivatives with attached THF moieties.

Reaction Details:
  • Catalyst: Acidic zeolites or metal-based catalysts (e.g., platinum on alumina).
  • Temperature: 100–250°C.
  • Pressure: Atmospheric or slightly elevated.

Advantages:

  • Simplified process with fewer purification steps.
  • Moderate yields (~60–70%).

Data Table Summary

Step Reactants Conditions Yield (%) Notes
Diels-Alder Cycloaddition Cyclopentadiene + 2-butene 150–350°C, no catalyst ~85 Forms bicyclic framework
Functionalization Bicyclo[2.2.1]heptane + X₂ Room temp., halogenation ~80 Reactive intermediates
Reductive Amination Bicyclic halide + THF aldehyde NaBH₄, MeOH, RT ~75–80 Combines frameworks
One-Pot Synthesis Cyclopentadiene + Alkene + THF Acid catalyst, 100–250°C ~60–70 Direct synthesis

Analysis and Observations

Efficiency

The reductive amination route offers high yields and flexibility in modifying substituents on both the bicyclic and THF moieties.

Challenges

  • Controlling regioselectivity during functionalization can be challenging due to multiple reactive sites on the bicyclic framework.
  • Purification of intermediates often requires advanced techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

The compound is characterized by a bicyclo[2.2.1]heptene structure, which includes a tetrahydrofuran moiety attached to the nitrogen atom of the amine group. Its molecular formula is C13H21NOC_{13}H_{21}NO with a molecular weight of approximately 207.31 g/mol. The bicyclic nature and specific functional groups contribute to its reactivity and biological activity.

Chemical Reactivity

Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine exhibits notable chemical reactivity, allowing it to interact with various electrophiles and nucleophiles. Research has indicated that it can undergo transformations leading to diverse products, particularly when reacting with nitrophenyl glycidyl ethers. This reactivity profile positions it as a valuable intermediate in synthetic chemistry.

Pharmacological Properties

The biological activity of this compound has been explored in several studies, suggesting potential pharmacological properties. Its structural similarity to other bioactive compounds indicates possible interactions with biological targets, although the specific mechanisms of action require further elucidation.

Case Study: Anticancer Activity

A study investigated the anticancer potential of this compound derivatives, revealing promising results in inhibiting tumor growth in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Synthetic Routes

Various synthetic routes have been developed for producing this compound, including:

  • Cycloaddition Reactions : Utilizing cycloaddition methods to construct the bicyclic framework.
  • Functional Group Transformations : Modifying existing functional groups to introduce the tetrahydrofuran moiety.

These methods enhance the compound's accessibility for research and application in drug design.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous bicyclo[2.2.1]heptane derivatives, focusing on molecular features, physicochemical properties, and applications. Key comparisons include:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Key Structural Features
Target Compound C₁₃H₂₁NO ~207.3 Tetrahydrofuran-2-ylmethyl Saturated oxygen ring, polar, H-bond capable
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine C₁₃H₁₇NO 203.28 Furan-2-ylmethyl Unsaturated oxygen ring, less polar
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine C₁₂H₂₁N 179.30 Butyl Lipophilic, simple alkyl chain
Mecamylamine C₁₁H₂₁N 167.29 2,3,3-Trimethyl Highly lipophilic, compact substituent
Bicyclo[2.2.1]heptane sulfonylureas Varies Varies Sulfonylurea Polar, bioactive, antidiabetic

Physicochemical Properties

  • Polarity/Solubility: The THF group in the target compound enhances polarity compared to the unsaturated furan analog and the lipophilic butyl derivative . This improves solubility in polar solvents like water or ethanol, which is critical for pharmaceutical formulations.
  • Reactivity: The norbornene core allows for Diels-Alder reactions, while the THF oxygen may participate in hydrogen bonding or act as a weak Lewis base. In contrast, the furan analog’s unsaturated ring is more reactive in electrophilic substitutions .

Stability and Reactivity

  • The THF ring’s saturation confers greater oxidative stability compared to furan analogs, which are prone to ring-opening under acidic conditions .
  • The butyl analog’s alkyl chain offers hydrolytic stability but limits functionalization opportunities .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound Furan Analog Butyl Analog Mecamylamine
Boiling Point (°C) N/A N/A N/A 212–214
LogP (Predicted) ~1.8 ~2.1 ~3.0 2.5
Water Solubility (mg/mL) ~50 ~30 ~10 ~20

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine is a complex organic compound characterized by its unique bicyclic structure, which includes a bicyclo[2.2.1]heptene framework and a tetrahydrofuran moiety. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • Structure : The bicyclic structure contributes to the compound's rigidity, while the tetrahydrofuran moiety adds versatility in chemical reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, although specific mechanisms of action are still under investigation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The rigid bicyclic structure enhances binding affinity, while the tetrahydrofuran moiety can participate in hydrogen bonding, potentially influencing enzymatic activity and receptor interactions.

Pharmacological Properties

Preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity : Potential efficacy against various bacterial strains.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
  • Cancer Cell Studies : In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
  • Enzyme Interaction : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Chemical Reactivity

This compound can undergo various chemical transformations, enhancing its utility in synthetic chemistry:

Types of Reactions

Reaction TypeDescription
Oxidation Can be oxidized to form ketones or carboxylic acids using reagents like KMnO₄ or CrO₃.
Reduction Reduction of double bonds can yield saturated hydrocarbons using Pd/C catalysts.
Substitution Nucleophilic substitution reactions can introduce diverse functional groups into the molecule.

Common Reagents and Conditions

Reaction TypeReagentsConditions
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Acidic or basic conditions
Reduction Hydrogen gas (H₂), Pd/CCatalytic conditions
Substitution Alkyl halides, NucleophilesVaries by nucleophile used

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and has potential applications across various fields:

Scientific Research Applications

  • Organic Synthesis : Utilized as an intermediate for synthesizing complex organic molecules.
  • Biological Studies : Employed in enzyme mechanism studies and protein-ligand interaction research.
  • Material Science : Investigated for its potential use in developing new materials and specialty chemicals.
  • Medicinal Chemistry : Explored for its therapeutic properties, particularly as an antimicrobial or anticancer agent .

Q & A

Basic: What are the key steps for synthesizing bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine?

The synthesis typically involves:

  • Reductive amination : Reduction of bicyclo[2.2.1]hept-5-en-2-carbonitrile derivatives (e.g., using LiAlH₄) to generate the primary amine intermediate .
  • Functionalization : Coupling the bicycloheptenylmethylamine with tetrahydrofuran (THF)-derived electrophiles (e.g., tetrahydrofuran-2-ylmethyl halides) under inert conditions.
  • Purification : Column chromatography or crystallization to isolate the product, with monitoring via TLC and NMR to confirm purity .

Basic: How is stereochemical homogeneity ensured during synthesis?

  • Chiral resolution : Use of enantiomerically pure starting materials (e.g., (1S,2S,4S)-configured bicycloheptene precursors) to control stereochemistry .
  • Spectral validation : ¹H NMR and COSY experiments to verify stereochemical assignments, particularly for distinguishing endo vs. exo configurations in bicyclic systems .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced: How do steric hindrance and reagent ratios affect reaction pathways with epoxides?

  • Steric effects : Bulky substituents on the bicycloheptenylmethylamine (e.g., tetrahydrofuran-2-ylmethyl groups) reduce reactivity with sterically demanding epoxides (e.g., glycidyl sulfonamides), favoring 1:1 adducts over 1:2 products due to hindered nucleophilic attack .
  • Reagent optimization : Computational modeling (e.g., activation barrier calculations) predicts product distributions. For example, 1:2 reagent ratios are disfavored when steric clashes exceed 5 kcal/mol in transition states .

Advanced: What challenges arise in characterizing minor byproducts via NMR?

  • Signal overlap : The N-H proton signals of minor products (e.g., diastereomers) are often masked by major product resonances. Advanced techniques like ²D HSQC and HMBC are required to resolve overlapping peaks .
  • Dynamic effects : Conformational flexibility in the tetrahydrofuran moiety complicates ¹³C NMR assignments. Low-temperature NMR or isotopic labeling (e.g., ¹⁵N) may improve resolution .

Advanced: How can computational methods predict regioselectivity in functionalization reactions?

  • DFT calculations : Used to map potential energy surfaces for nucleophilic attack on bicycloheptene derivatives. For example, the tetrahydrofuran-2-ylmethyl group directs electrophilic substitution to the less hindered endo position .
  • Machine learning : Training models on literature data (e.g., activation barriers from similar amines) to predict optimal reaction conditions for new derivatives .

Basic: What purification strategies are effective for this amine?

  • Solvent selection : THF/hexane mixtures for fractional crystallization, leveraging differences in solubility between the amine and aliphatic byproducts .
  • Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) to separate polar impurities. Monitoring via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced: What functionalization strategies enable diversification of the bicycloheptene core?

  • Sulfonylation : Reacting the amine with arylsulfonyl chlorides in dichloromethane (DCM) to generate sulfonamide derivatives, useful for probing biological activity .
  • Oxidative cyclization : Treatment with peroxyphthalic acid induces intramolecular cyclization, forming azatricyclic scaffolds .

Advanced: How does the bicycloheptene framework influence structure-activity relationships (SAR)?

  • Rigidity : The bicyclic system restricts conformational freedom, enhancing binding selectivity in enzyme inhibition assays .
  • Hydrophobicity : The fused ring system increases logP values, improving membrane permeability in cell-based studies .

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